molecular formula C23H23N5O6S B2628252 Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate CAS No. 896292-02-7

Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2628252
CAS No.: 896292-02-7
M. Wt: 497.53
InChI Key: YCQQNUGNQNTCRH-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core substituted with a furan-2-yl group, a hydroxyl group, and a 4-nitrophenyl moiety. The piperidine ring at the N1 position is further functionalized with an ethyl carboxylate group. The compound’s structural elucidation likely employs X-ray crystallography tools like the SHELX program suite, a standard for small-molecule refinement .

Properties

IUPAC Name

ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6S/c1-2-33-22(30)15-9-11-26(12-10-15)18(14-5-7-16(8-6-14)28(31)32)19-21(29)27-23(35-19)24-20(25-27)17-4-3-13-34-17/h3-8,13,15,18,29H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQNUGNQNTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps often include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety : The furan ring is introduced via electrophilic substitution or coupling reactions.
  • Piperidine Derivation : The piperidine ring is synthesized using standard amine alkylation techniques.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole and thiazole moieties exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Ethyl derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL for these pathogens .
  • Antifungal Properties : Some derivatives also demonstrate antifungal activity against Candida species, with varying degrees of effectiveness depending on the substituents present on the triazole ring .

Antiviral Activity

The compound has been investigated for its antiviral potential. Triazole derivatives are known to inhibit viral replication by interfering with viral enzymes. In vitro studies suggest that similar compounds can inhibit the replication of viruses such as influenza and HIV .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures:

  • Cell Line Studies : Compounds with a 1,2,4-triazole scaffold have been tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Some derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of thiazole and triazole derivatives were synthesized and screened for antimicrobial activity.
    • Results indicated that modifications in the side chains significantly influenced activity levels against both gram-positive and gram-negative bacteria.
  • Anticancer Evaluation :
    • A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 breast cancer cells.
    • The findings revealed that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli10–50 µg/mL
AntibacterialS. aureus15 µg/mL
AntifungalCandida albicans25 µg/mL
AnticancerMCF-76.2 µM
AnticancerHCT-11627.3 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate demonstrate significant antimicrobial properties. For instance, compounds featuring the furan and triazole moieties have been evaluated for their antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anti-inflammatory Properties

The thiazole and nitrophenyl groups present in the compound are associated with anti-inflammatory activities. Studies on similar piperidine derivatives have shown their potential in reducing inflammation through various biochemical pathways . The compound's structure may allow it to inhibit pro-inflammatory cytokines effectively.

Anticancer Potential

Compounds containing thiazole and triazole rings have been investigated for their anticancer properties. This compound may exhibit cytotoxic effects on cancer cell lines due to its ability to interfere with cellular processes involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Rajeena et al. (2018)Evaluated antibacterial activity of triazole derivatives; compounds showed promising results against Staphylococcus aureus and Escherichia coli .
ResearchGate PublicationDiscussed structural characteristics and potential antitumor activity of thiazole-containing compounds .
ChemSrc DataProvided synthesis routes for related compounds emphasizing their medicinal chemistry applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a thiazolo[3,2-b][1,2,4]triazole scaffold with analogs but differs in substituents and heterocyclic appendages. A closely related compound, Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS 898367-02-7), provides a basis for comparison . Key structural differences are summarized below:

Feature Target Compound Compound
Thiazolo-triazole R1 2-(Furan-2-yl) (aromatic oxygen-containing heterocycle) 2-Ethyl (alkyl group)
Aryl Group (R2) 4-Nitrophenyl (strong electron-withdrawing nitro group at para position) 3-Fluorophenyl (electron-withdrawing fluorine at meta position)
Heterocycle Piperidine-4-carboxylate (6-membered ring, one nitrogen, ester group) Piperazinecarboxylate (6-membered ring, two nitrogens, ester group)
Hydroxyl Position 6-hydroxy 6-hydroxy

Functional Group Analysis

  • The 4-nitrophenyl group’s strong electron-withdrawing nature may polarize the molecule, affecting solubility and reactivity. The 3-fluorophenyl group in the analog balances lipophilicity and electronegativity, favoring halogen-bond interactions .
  • Heterocyclic Base :

    • Piperidine (target compound) has a single nitrogen, contributing to moderate basicity, whereas piperazine ( compound) includes two nitrogens, enhancing hydrogen-bonding capacity and altering pKa values. This difference could influence pharmacokinetics, such as absorption and distribution .

Hypothetical SAR Considerations

While direct biological data for the target compound are unavailable, structure-activity relationship (SAR) trends can be inferred:

  • Aromatic vs. Alkyl Substituents : Furan’s aromaticity may favor interactions with aromatic residues in enzyme active sites, whereas ethyl groups might prioritize hydrophobic pockets.
  • Nitro vs. Fluoro Groups : The nitro group’s electron-withdrawing effect could stabilize negative charges in transition states during enzymatic reactions, while fluorine’s electronegativity may enhance binding specificity.
  • Piperidine vs.

Table 1: Theoretical Property Comparison

Property Target Compound Compound
Molecular Weight ~529.5 g/mol ~518.5 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 (higher lipophilicity)
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl)
Hydrogen Bond Acceptors 8 (furan O, nitro O, ester O, triazole N) 7 (fluorine, ester O, triazole N)

Notes:

  • Predicted LogP values indicate the compound may have better membrane penetration due to its ethyl and fluorine substituents.

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